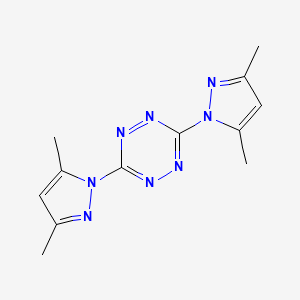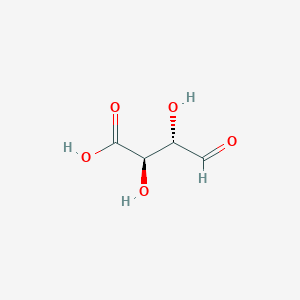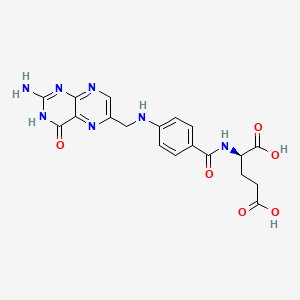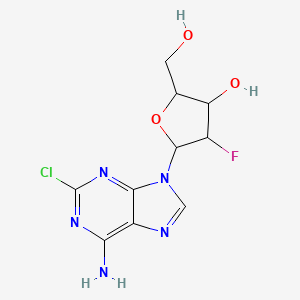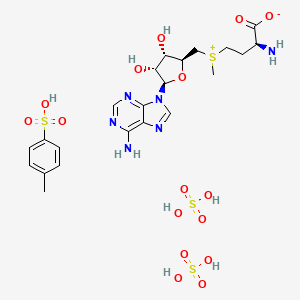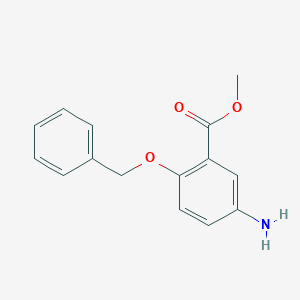
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate 5'-(4-Methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate 5’-(4-Methylbenzenesulfonate)” is an intermediate in the synthesis of Gemcitabine metabolites . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .
Molecular Structure Analysis
The molecular formula of this compound is C30H25F2N3O8S . The molecular weight is 625.6 . Unfortunately, the specific molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound appears as a brown solid . It is soluble in DCM and Ethyl Acetate .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate 5'-(4-Methylbenzenesulfonate) involves the protection of the hydroxyl group at the 3' position of the deoxyribose ring, followed by the selective benzylation of the 5' hydroxyl group. The cytidine base is then selectively deaminated and the resulting uridine derivative is reacted with benzoyl chloride to form the benzoylated product. Finally, the 2',2'-difluoro group is introduced to the nucleoside using a fluorinating agent, followed by the benzoation of the 3' hydroxyl group and sulfonation of the 5' hydroxyl group.", "Starting Materials": [ "Cytidine", "Benzoyl chloride", "4-Methylbenzenesulfonyl chloride", "2,2-difluoro-1,1,3,3-tetraisopropyldisiloxane", "Triethylamine", "Sodium bicarbonate", "Methanol", "Chloroform", "Acetonitrile", "Dimethylformamide", "Pyridine", "Diisopropylethylamine" ], "Reaction": [ "1. Protection of 3' hydroxyl group of cytidine with 2,2-dimethoxypropane in the presence of triethylamine and methanol.", "2. Benzylation of 5' hydroxyl group with benzyl chloride in the presence of sodium bicarbonate and dimethylformamide.", "3. Deamination of cytidine base with sodium nitrite in the presence of acetic acid.", "4. Reaction of resulting uridine derivative with benzoyl chloride in the presence of pyridine to form N-benzoyluridine.", "5. Introduction of 2',2'-difluoro group to N-benzoyluridine using 2,2-difluoro-1,1,3,3-tetraisopropyldisiloxane and diisopropylethylamine in chloroform.", "6. Benzoation of 3' hydroxyl group with benzoyl chloride in the presence of pyridine.", "7. Sulfonation of 5' hydroxyl group with 4-methylbenzenesulfonyl chloride in the presence of triethylamine and acetonitrile.", "8. Purification of the final product using column chromatography." ] } | |
CAS RN |
1151528-38-9 |
Molecular Formula |
C₃₀H₂₅F₂N₃O₈S |
Molecular Weight |
625.6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



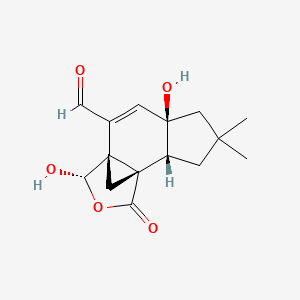
![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)

